molecular formula C21H20ClN3O2 B4161892 6-chloro-2-(pyridin-4-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide

6-chloro-2-(pyridin-4-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B4161892
M. Wt: 381.9 g/mol
InChI Key: XAONKSXFQQYJEQ-UHFFFAOYSA-N
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Description

6-chloro-2-(pyridin-4-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a pyridine ring, and a tetrahydrofuran moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(pyridin-4-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a Friedel-Crafts acylation reaction, where the quinoline-pyridine intermediate reacts with a tetrahydrofuran derivative in the presence of a Lewis acid catalyst.

    Final Amidation Step: The final step involves the amidation of the carboxylic acid group on the quinoline core with an amine derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(pyridin-4-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-chloro-2-(pyridin-4-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-2-(pyridin-4-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-(pyridin-4-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core, pyridine ring, and tetrahydrofuran moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

6-chloro-N-[1-(oxolan-2-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13(20-3-2-10-27-20)24-21(26)17-12-19(14-6-8-23-9-7-14)25-18-5-4-15(22)11-16(17)18/h4-9,11-13,20H,2-3,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAONKSXFQQYJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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